molecular formula C11H13NO B13021986 1-Ethylindoline-2-carbaldehyde

1-Ethylindoline-2-carbaldehyde

Cat. No.: B13021986
M. Wt: 175.23 g/mol
InChI Key: KVFUYPOSSRATDJ-UHFFFAOYSA-N
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Description

1-Ethylindoline-2-carbaldehyde is a heterocyclic organic compound featuring a saturated indoline core (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) substituted with an ethyl group at the 1-position and a formyl group (-CHO) at the 2-position. The ethyl group enhances steric and electronic effects, influencing reactivity and selectivity in cycloaddition or nucleophilic addition reactions.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-ethyl-2,3-dihydroindole-2-carbaldehyde

InChI

InChI=1S/C11H13NO/c1-2-12-10(8-13)7-9-5-3-4-6-11(9)12/h3-6,8,10H,2,7H2,1H3

InChI Key

KVFUYPOSSRATDJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CC2=CC=CC=C21)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethylindoline-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of indoline with ethyl bromide in the presence of a base to introduce the ethyl group. The resulting 1-ethylindoline is then oxidized to form the aldehyde group at the second position . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 1-Ethylindoline-2-carbaldehyde is primarily related to its ability to interact with biological targets through its indole core and aldehyde group. The indole ring can bind to various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function . These interactions can affect multiple molecular pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Aldehyde-Containing Heterocycles

Compound Name Core Structure Substituent Position Functional Groups Molecular Formula (Inferred) Notable Properties
This compound Indoline (saturated) 1-Ethyl, 2-CHO Aldehyde, tertiary amine C₁₁H₁₃NO Chiral center, steric bulk
1-Acetylpyrrolidine-2-carbaldehyde Pyrrolidine 1-Acetyl, 2-CHO Aldehyde, amide C₇H₁₁NO₂ Smaller ring, polar acetyl group
2-Azido-1-ethylindole-3-carbaldehyde Indole (aromatic) 1-Ethyl, 3-CHO, 2-N₃ Aldehyde, azide C₁₁H₁₁N₃O Photoreactive azide group
1-(Pyridin-2-yl)-1H-indole-3-carbaldehyde Indole 1-Pyridinyl, 3-CHO Aldehyde, pyridine C₁₄H₁₀N₂O Aromatic conjugation, ligand potential

Key Observations:

Substituent Effects :

  • The 1-ethyl group in this compound introduces steric hindrance, which may slow nucleophilic attacks at the 2-position compared to less bulky analogs like 1-acetylpyrrolidine-2-carbaldehyde .
  • Electron-withdrawing groups (e.g., azide in 2-Azido-1-ethylindole-3-carbaldehyde) increase aldehyde electrophilicity, favoring condensation reactions .

Applications :

  • Indoline- and pyrrolidine-carbaldehydes are often used in asymmetric catalysis due to their chiral centers .
  • Indole-3-carbaldehydes with aromatic substituents (e.g., pyridinyl) exhibit ligand properties in metal coordination chemistry .

Limitations and Challenges

  • Synthetic Accessibility : this compound requires multi-step synthesis, including indoline ring formation and selective ethylation, which may limit yield compared to simpler pyrrolidine analogs .
  • Stability : Aldehydes are prone to oxidation; the indoline core may offer better stability than indole derivatives under acidic conditions .

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